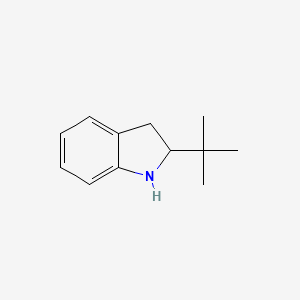

2-(tert-Butyl)indoline

Description

Significance of the Indoline (B122111) Scaffold in Organic and Heterocyclic Chemistry Research

The indoline scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a fundamental motif in organic and heterocyclic chemistry. ekb.eg Its significance stems from its presence in a wide array of natural products and synthetic molecules with diverse applications. ekb.egbohrium.com Indoline derivatives are recognized as crucial building blocks and chiral auxiliaries in asymmetric synthesis, highlighting their versatility. ekb.eg

In medicinal chemistry, the indoline nucleus is considered a "privileged scaffold" because its structure is a key component in many biologically active compounds. bohrium.comresearchgate.net This framework is present in numerous pharmaceuticals and natural products. bohrium.com The continuous interest in indoline derivatives is driven by their potential in developing new therapeutic agents, which has spurred active research into novel synthetic methodologies for over a century. novapublishers.comresearchgate.netnih.gov The structural versatility of the indoline ring allows for functionalization at multiple positions, enabling the creation of diverse molecular libraries for drug discovery. numberanalytics.com

The wide-ranging biological activities associated with indole (B1671886) derivatives, the oxidized form of indolines, further underscore the importance of this heterocyclic system. researchgate.netnih.gov These activities have made the indole and indoline scaffolds a central focus in the quest for new drugs targeting a variety of diseases. researchgate.netresearchgate.net

Unique Research Considerations of the tert-Butyl Substituent at the 2-Position

The introduction of a substituent group to the indoline scaffold can dramatically alter its physical and chemical properties. The tert-butyl group, a bulky alkyl substituent, imparts specific characteristics when placed at the 2-position of the indoline ring.

One of the primary considerations is steric hindrance. The large size of the tert-butyl group (C(CH₃)₃) can influence the reactivity of the indoline ring and its surrounding functional groups. vulcanchem.com This steric bulk can direct the course of chemical reactions and affect the molecule's ability to interact with biological targets. For instance, in a study on diindolylamines, blocking the reactive 3-position with a tert-butyl group resulted in a compound with significantly improved air stability, likely by preventing oxidative oligomerization. nih.gov

From a physicochemical standpoint, the tert-butyl group is known to increase the lipophilicity, or fat-solubility, of a molecule. This property can be crucial in medicinal chemistry research, as it may enhance a compound's ability to permeate biological membranes. Researchers also introduce substituents like the tert-butyl group to systematically vary molecular volume and lipophilic character, which can lead to enhancements in biological potency. acs.org The presence of the tert-butyl substituent at the 2-position influences the chemical properties and reactivity of the indole ring, making it a valuable building block for creating more complex molecules. vulcanchem.com

Table 1: Physicochemical Properties of 2-tert-Butyl Substituted Indole Derivatives This table presents data for the closely related indole structures, as data for 2-(tert-Butyl)indoline is limited.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-tert-Butyl-1H-indole | C₁₂H₁₅N | 173.25 | 1805-65-8 |

| 2-(tert-Butyl)-1-methyl-1H-indole | C₁₃H₁₇N | 187.28 | 46275-90-5 |

| 2-(tert-Butyl)-6-nitro-1H-indole | C₁₂H₁₄N₂O₂ | 218.25 | 873055-09-5 |

Data sourced from PubChem and other chemical suppliers. vulcanchem.comnih.govglpbio.com

Historical Context and Evolution of Academic Research on Indoline Derivatives

The history of research on indole and its derivatives, including indolines, is deeply connected to the study of natural dyes. wikipedia.org The chemistry of indole began to unfold in 1866 when Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust, following the study of the dye indigo. wikipedia.org He proposed the formula for indole in 1869. wikipedia.org The significance of these compounds grew substantially in the 1930s upon the discovery that the indole nucleus is a core component of many important alkaloids, such as tryptophan. wikipedia.org This realization sparked decades of continuous and active research. wikipedia.org

Early research focused on isolation from natural sources and fundamental synthesis. numberanalytics.com One of the classical methods for synthesizing the indole core is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. mdpi.com This method has been utilized to create substituted indoles, including those with tert-butyl groups. mdpi.comresearchgate.net

Modern research has shifted towards developing more efficient and versatile synthetic methodologies to access a wider range of substituted indoline and indole derivatives. novapublishers.com For example, a procedure for the C-7 selective lithiation of 1-(tert-butoxycarbonyl)indoline provides a general route to 7-substituted indolines, a process where the tert-butoxycarbonyl protecting group is essential for directing the substitution. orgsyn.org The ongoing exploration of new synthetic routes is driven by the vast potential of indoline derivatives in medicinal chemistry and materials science. novapublishers.comnumberanalytics.com The evolution of research reflects a journey from basic structural elucidation to the sophisticated design and synthesis of functional molecules for specific applications. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-tert-butyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H17N/c1-12(2,3)11-8-9-6-4-5-7-10(9)13-11/h4-7,11,13H,8H2,1-3H3 |

InChI Key |

KVILRWBVJJGGGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl Indoline and Its Derivatives

Direct Synthesis Approaches to the 2-(tert-Butyl)indoline Core

Direct methods for synthesizing the this compound core often involve the modification of well-established indole (B1671886) and indoline (B122111) syntheses to accommodate the bulky tert-butyl substituent.

Adaptations of Classical Indole/Indoline Synthetic Routes

The Fischer indole synthesis, a cornerstone of indole chemistry discovered by Emil Fischer in 1883, traditionally involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org While this method is versatile, its application to the synthesis of 2-tert-butyl substituted indoles or indolines requires careful selection of precursors and reaction conditions. The classical Fischer indole synthesis typically yields indoles, which can then be reduced to the corresponding indolines.

A common strategy involves the reaction of a phenylhydrazine with a ketone bearing a tert-butyl group, such as pinacolone (B1678379) (3,3-dimethyl-2-butanone). The resulting phenylhydrazone, upon treatment with an acid catalyst like polyphosphoric acid or zinc chloride, undergoes a nih.govnih.gov-sigmatropic rearrangement to form the indole nucleus. wikipedia.org However, the steric hindrance imposed by the tert-butyl group can influence the reaction's efficiency and may require harsher conditions or specialized catalysts. nih.govmdpi.com

An "interrupted" Fischer indolization has also been developed, which allows for the direct synthesis of indoline-containing products. nih.govrsc.org This approach involves the condensation of hydrazines with latent aldehydes and can be a powerful tool for constructing complex indoline scaffolds. nih.gov For instance, the reaction of a substituted phenylhydrazine with an α,α-disubstituted aldehyde can lead to a 3,3-disubstituted indolenine, which can then be reduced to the corresponding indoline. researchgate.net

A specific example is the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole, which was achieved through a Fischer indole synthesis protocol using cycloheptanone (B156872) and (4-tert-butylphenyl)hydrazine (B1362237) hydrochloride. mdpi.comresearchgate.net The reaction conditions were optimized to a 2.0 mmol to 2.4 mmol mixture of the reactants stirred at 70°C in glacial acetic acid with the addition of sulfuric acid after one hour, yielding the product in 75% yield. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) | Product |

| Cycloheptanone | (4-tert-butylphenyl)hydrazine hydrochloride | Sulfuric acid / Glacial acetic acid | 70 | 75 | 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole |

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org While adaptable for various substituted indoles, its direct application for this compound is less commonly reported, likely due to the challenges in preparing the necessary ortho-nitro toluene (B28343) precursor with a suitable tert-butyl-containing side chain.

Modifications of the Reissert reaction, such as the Butin modification, utilize an intramolecular approach where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org However, the direct relevance of these modifications to the synthesis of this compound is not extensively documented in the literature.

Metal-Catalyzed Annulation and Cyclization Strategies

Modern synthetic organic chemistry has seen a surge in the use of metal catalysts to construct complex heterocyclic systems with high efficiency and selectivity.

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, is a powerful tool for creating 2,3-disubstituted indoles. ub.eduwikipedia.org A key feature of this reaction is its high regioselectivity, where the bulkier substituent of the alkyne preferentially ends up at the 2-position of the resulting indole. ub.edu This makes it a potentially attractive route for the synthesis of 2-(tert-butyl)indoles.

The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and a base like potassium carbonate. wikipedia.org The use of additives like lithium chloride (LiCl) or tetra-n-butylammonium chloride (n-Bu₄NCl) can significantly impact the reaction's efficiency. ub.eduwikipedia.org For instance, in the reaction between an N-protected iodoaniline and an alkyne with a bulky substituent, the Larock annulation can favor the formation of the 2-substituted indole. ub.edu Specifically, the reaction with an alkyne bearing a bulky tert-butyl group has been shown to yield the 2-(tert-butyl)indole as the major product. ub.edu

The general mechanism of the Larock indole synthesis involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org The steric bulk of the tert-butyl group on the alkyne directs the regioselectivity of the alkyne insertion, leading to the desired 2-substituted product. ub.edu

| o-Iodoaniline Derivative | Alkyne | Catalyst System | Base | Additive | Regioselectivity (2-tert-butyl vs. 3-tert-butyl) |

| N-protected iodoaniline | Alkyne with tert-butyl group | Pd(OAc)₂ | K₂CO₃ | LiCl | 69:31 |

Table based on findings regarding regioselectivity with bulky substituents in Larock annulation. ub.edu

Gold catalysts have emerged as powerful tools for mediating a variety of organic transformations, including the cycloisomerization of enynes and allenes to form heterocyclic structures. nih.govmdpi.comresearchgate.net Gold-catalyzed cycloisomerization reactions of allenyl indoles have been successfully employed to synthesize various fused indole systems. nih.govrsc.org For instance, the cycloisomerization of N-(2,3-allenyl)indoles can provide an efficient route to 9-substituted pyrido[1,2-a]-1H-indoles. nih.govrsc.org

While direct examples of gold-catalyzed synthesis of the parent this compound are not prevalent, the principles of gold-catalyzed cycloisomerization of substrates containing a tert-butyl group are applicable. The reaction involves the activation of the alkyne or allene (B1206475) moiety by a gold(I) catalyst, which triggers an intramolecular nucleophilic attack from the indole nitrogen, leading to the formation of the new ring system. The steric and electronic properties of the substituents, including a tert-butyl group, would play a crucial role in the reaction's outcome and stereoselectivity. mdpi.comresearchgate.net

Research in this area continues to evolve, and the development of gold-catalyzed methods specifically tailored for the synthesis of this compound and its derivatives represents a promising avenue for future exploration.

Nickel-Catalyzed Reductive Cyclizations

Nickel-catalyzed reactions have become a significant area of interest for forming cyclic structures. nih.gov These methods offer an alternative to more traditional palladium-catalyzed processes, with nickel being more earth-abundant and possessing unique catalytic properties. ntu.edu.sg Nickel-catalyzed reductive cyclizations, in particular, allow for the construction of complex ring systems from readily available starting materials. nih.gov

One prominent approach is the nickel-catalyzed asymmetric reductive Heck reaction, which can be used to produce substituted indolines with high enantioselectivity. ntu.edu.sg This type of reaction typically involves the cyclization of an aryl halide onto a tethered alkene. While many examples focus on substitutions at other positions, the tolerance for various groups on the indole ring and the alkene partner is a key feature. For instance, a nickel-catalyzed reductive Heck process using manganese powder as a reductant and water as a proton source has been developed for aryl chlorides to yield substituted indolines. ntu.edu.sg The reaction's success with 2-aryl and 2-cyclopropyl indole derivatives suggests its potential applicability for sterically demanding groups like tert-butyl at the 2-position. ntu.edu.sg

Another strategy involves the free-radical cyclization of organohalides catalyzed by a NiCl₂•DME/Pybox complex with zinc powder as the reductant. This method efficiently produces various carbo- and azacycles from unsaturated alkyl halides. organic-chemistry.org The mechanism is believed to involve the generation of a carbon-centered radical via the homolysis of a carbon-iodine bond mediated by Ni(0), which then undergoes cyclization. organic-chemistry.org The reaction conditions are mild and demonstrate broad functional group compatibility, making this a potentially viable route for precursors of this compound. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features |

| Ni-catalyst / Chiral Ligand / Mn powder | Aryl chlorides with tethered alkenes | Chiral substituted indolines | High enantioselectivity; tolerates 2-aryl and 2-cyclopropyl substitution. ntu.edu.sg |

| NiCl₂•DME/Pybox / Zn powder | Unsaturated alkyl halides | Carbo-, oxa-, and azacycles | Mild, radical-based mechanism; high yields and functional group tolerance. organic-chemistry.org |

Radical-Mediated Synthetic Pathways to Substituted Indolines

Radical chemistry offers unique pathways for the formation of C-C and C-heteroatom bonds, often under mild conditions, providing access to complex molecular architectures like substituted indolines.

tert-Butyl Radical-Initiated Transformations

The tert-butyl radical, often generated from precursors like tert-butyl hydroperoxide (TBHP) or through photoredox catalysis, can initiate powerful cascade reactions. rsc.orgbeilstein-journals.org For instance, alkoxy radicals, such as the tert-butoxy (B1229062) radical (tBuO•), are effective hydrogen atom abstractors. rsc.org This reactivity can be harnessed in the synthesis of indolines. In one study, a photoredox-mediated dehydrogenation of an indoline to an indole was initiated by a t-BuO• radical generated from the reduction of tert-butylperbenzoate. rsc.org This process involves a selective hydrogen atom transfer (HAT) from the C-2 position of the indoline to the t-BuO• radical, which is rationalized by the lower C-H bond dissociation energy at this position. rsc.org

While this example shows a dehydrogenation, the initiation step highlights the ability of tert-butyl radicals to selectively react at specific positions in the indoline core. A related synthetic strategy could involve the generation of a tert-butyl radical that adds to a suitable precursor, initiating a cyclization cascade to form the indoline ring. For example, a radical generated from an N-hydroxyphthalimide (NHPI) ester can undergo a cascade radical addition/cyclization process. beilstein-journals.org The excitation of an electron-donor-acceptor (EDA) complex between Hantzsch ester and an NHPI ester can lead to the formation of a tert-butyl radical, which then participates in subsequent bond-forming steps. beilstein-journals.org

Radical Coupling Reactions

Radical coupling reactions provide a powerful means to construct substituted indolines. A metal-free radical-coupling reaction has been developed for the synthesis of indoline-2,3-diones from indolin-2-ones using tert-butyl hydroperoxide (TBHP). researchgate.net This process involves the generation of an alkyl radical from the indolin-2-one, which then couples with a tert-butylhydroperoxy radical from TBHP. researchgate.net

More direct approaches to the indoline skeleton include intramolecular radical cyclizations. A visible-light-mediated, metal-free protocol has been developed for synthesizing highly substituted indolines from N-allyl-2-haloanilines. rsc.org This transformation proceeds through the formation of an electron-donor-acceptor (EDA) complex between the aniline (B41778) precursor and tris(trimethylsilyl)silane (B43935) (TTMSS), leading to a reductive cyclization. rsc.org This method tolerates a range of substituents on the aromatic ring. rsc.org

Another innovative strategy is a modular indole formation that proceeds via a single-electron transfer (SET) mediated coupling between a 2-iodoaniline (B362364) derivative and a ketone, which can then be reduced to the corresponding indoline. organic-chemistry.org This transition-metal-free reaction offers a broad substrate scope and tolerates important functional groups. organic-chemistry.org

| Initiator/Mediator | Reactants | Reaction Type | Product |

| tert-Butylperbenzoate / Photoredox catalyst | Indoline | Hydrogen Atom Transfer | Indole rsc.org |

| Visible light / TTMSS | N-allyl-2-haloanilines | Intramolecular Reductive Cyclization | Substituted indolines rsc.org |

| Single-Electron Transfer | 2-iodoaniline derivative + ketone | Radical-Enolate Coupling | Indole (reducible to indoline) organic-chemistry.org |

Cascade and Multicomponent Reactions for Indoline Scaffolds

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving step economy.

tert-Butyl Nitrite (B80452) Mediated Cascade Diazotization/Isomerization/Cyclization

A notable metal-free approach for synthesizing C-3 substituted indazole-indole hybrids utilizes tert-butyl nitrite (TBN) as a key reagent. acs.orgnih.gov This method starts with readily accessible 2-(indolin-3-ylidenemethyl)aniline derivatives. acs.orgnih.gov The reaction is proposed to proceed through a cascade sequence initiated by TBN. acs.org

The key steps in the proposed mechanism are:

Diazotization : tert-Butyl nitrite mediates the in-situ formation of a diazonium salt from the aniline precursor. acs.org

Isomerization : The generated diazonium salt triggers an allylic isomerization. acs.org

Cyclization : An intramolecular C–N bond is formed via a 5-endo-dig cyclization. acs.org

Tautomerization : The final step involves tautomerization to yield the stable indazole-indole hybrid product. acs.org

This strategy has been successfully applied to synthesize a variety of these hybrid structures in good yields. acs.org For example, tert-Butyl 3-(1H-indazol-3-yl)-1H-indole-1-carboxylate was synthesized using this procedure, demonstrating the method's utility for creating complex heterocyclic systems containing a substituted indole core. acs.org

[4+1] Annulation Reactions

[4+1] annulation reactions are a powerful tool for constructing five-membered rings. In the context of indoline synthesis, these reactions typically involve the combination of a four-atom component with a one-atom component.

A copper-catalyzed [4+1] annulation has been developed to create spiroindoline-fused S-heterocycles. dicp.ac.cn This reaction uses enaminothiones as four-atom synthons and 3-diazoindolin-2-imines or 3-diazooxindoles as the one-carbon building block. dicp.ac.cn The reaction proceeds through a cascade process involving the in-situ generation of a copper(I) carbene, followed by C-S and C-C bond formation, yielding the spirocyclic products in good to excellent yields. dicp.ac.cn This method highlights the versatility of diazo compounds in building complex indoline-based frameworks. dicp.ac.cn

Similarly, palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides provides a facile route to valuable indoline structures. researchgate.net In this process, the sulfoxonium ylide acts as a traceless directing group and an internal oxidant. researchgate.net The reaction involves a C-H activation step followed by the [4+1] annulation to form the indoline ring, with dimethyl sulfoxide (B87167) (DMSO) as an easily separable byproduct. researchgate.net

| Methodology | Key Reagents/Catalysts | Reactants | Product Type |

| Cascade Diazotization/Isomerization/Cyclization | tert-Butyl nitrite (TBN) | 2-(Indolin-3-ylidenemethyl)aniline derivatives | C-3 substituted indazole-indole hybrids acs.orgnih.gov |

| Copper-Catalyzed [4+1] Annulation | Copper catalyst | Enaminothiones + 3-diazoindolin-2-imines | Spiroindoline-fused S-heterocycles dicp.ac.cn |

| Palladium-Catalyzed [4+1] Annulation | Palladium(II)/Brønsted acid | (2-Aminophenyl)methanols + Sulfoxonium ylides | Substituted indolines researchgate.net |

Stereoselective Synthesis of Enantiopure this compound Derivatives

Achieving enantiopure forms of 2-substituted indolines is crucial as different enantiomers can exhibit distinct biological activities. rsc.org The primary strategies involve asymmetric catalysis and the use of chiral starting materials or auxiliaries. researchgate.net

Asymmetric catalysis is a powerful tool for synthesizing chiral indolines, often involving the hydrogenation of a corresponding indole precursor. rsc.org A notable method involves a one-pot process that combines intramolecular condensation, deprotection, and palladium-catalyzed asymmetric hydrogenation of in situ generated indoles. dicp.ac.cn This approach has successfully produced a variety of chiral 2-substituted indolines with high yields and excellent enantioselectivities (up to 96% ee). dicp.ac.cn The reaction typically starts from a readily available N-Boc protected o-toluidine (B26562) derivative which is converted into a ketone intermediate. dicp.ac.cn This intermediate then undergoes cyclization and deprotection in the presence of a strong Brønsted acid, followed by asymmetric hydrogenation catalyzed by a palladium complex with a chiral ligand, such as (S)-SegPhos or (R)-H8-BINAP. dicp.ac.cn

Another organocatalytic approach involves the alkylation of indoles with α,β-unsaturated aldehydes, facilitated by a chiral amine catalyst. acs.org A specially designed imidazolidinone catalyst, (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone, has proven highly effective for the conjugate addition of various indoles to different α,β-unsaturated aldehydes, yielding products with high enantiomeric excess (84–97% ee). acs.org

Table 1: Asymmetric Catalytic Synthesis of Chiral 2-Substituted Indolines

| Precursor Type | Catalyst System | Ligand/Catalyst | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| N-Boc protected o-aminophenyl ketone | Pd-catalyzed Hydrogenation | Pd(OCOCF₃)₂ / (S)-SegPhos | 2-Benzylindoline | 98% | 95% | dicp.ac.cn |

The chiral pool strategy utilizes readily available enantiopure starting materials, such as amino acids, to construct chiral molecules. researchgate.net For instance, D-(+)-proline has been used as a starting point for synthesizing chiral spirocyclic intermediates. researchgate.net

More commonly, a chiral auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction. The tert-butanesulfinamide (tBS) group, introduced by Ellman, is an exceptionally effective chiral auxiliary for the asymmetric synthesis of amines and their derivatives, including N-heterocycles. nih.govrsc.org Chiral N-tert-butanesulfinyl imines are key intermediates that undergo diastereoselective additions. For example, the addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine proceeds with good diastereoselectivity, leading to precursors for chiral 2-allyltetrahydroquinolines and indolines. researchgate.net Similarly, this auxiliary has been used in the synthesis of hexahydropyrroloindole alkaloids, where a key step involves the Cu-catalyzed cyclization of an o-bromoanilide possessing the chiral tert-butanesulfinamide group. rsc.org Asymmetric deprotonation using sec-butyllithium (B1581126) in complex with a chiral ligand like (-)-sparteine (B7772259) on N-Boc indoline also allows for the enantioselective introduction of substituents at the C-2 position. acs.org

Table 2: Chiral Auxiliary-Mediated Synthesis

| Auxiliary/Ligand | Reactants | Key Step | Product | Diastereomeric/Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| (-)-Sparteine | N-Boc indoline, s-BuLi, Electrophile | Asymmetric lithiation-substitution | 2-substituted N-Boc indolines | Excellent er | acs.org |

| N-tert-butanesulfinamide | o-bromophenyl aldimine, Allylic indium | Diastereoselective allylation | Homoallylic amine | Good dr | researchgate.net |

Synthesis of Functionalized this compound Derivatives

Functionalization allows for the modification of the indoline scaffold to tune its properties. This can be achieved by introducing substituents on the nitrogen atom (N-substitution) or on the heterocyclic ring itself.

N-substitution is a common strategy for modifying the properties of the indoline core.

N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. Traditional methods often require strong bases to form an indole anion, followed by reaction with an alkylating agent. google.com More modern, milder methods have been developed. For example, N-alkylation of indoles can be achieved using p-quinone methides catalyzed by In(OTf)₃ in THF. acs.org Another approach uses dimethyl or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) for methylation or benzylation, respectively. google.com General procedures for N-alkylation often involve treating the indole with a base like sodium hydride (NaH) in a solvent such as DMF, followed by the addition of an alkyl halide. nih.gov

N-Acylation: This process introduces an acyl group to the nitrogen. A general method involves a three-step sequence: Fischer indolization, followed by base-catalyzed N-acylation with an acid chloride, and subsequent ester hydrolysis. nih.gov Using a system of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) allows for the direct N-acylation of indazoles (a related heterocycle) with carboxylic acids, avoiding the need for pre-activated acid derivatives. researchgate.net

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in indoline and indole chemistry due to its stability under many reaction conditions and its facile removal under acidic conditions. wikipedia.orgresearchgate.net

Installation: The Boc group is typically installed by reacting the indoline with di-tert-butyl dicarbonate (Boc₂O). This reaction can be performed under various conditions, such as using a base like triethylamine (B128534) in THF, sodium hydroxide (B78521) in a water/THF mixture, or 4-dimethylaminopyridine (B28879) (DMAP) in acetonitrile. wikipedia.org The N-Boc derivative of indoline, 1-(tert-butoxycarbonyl)indoline, is a key intermediate for further functionalization. orgsyn.org

Deprotection: The Boc group is acid-labile and is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgnih.gov Other reagents for deprotection include hydrogen chloride (HCl) in methanol (B129727) or aluminum chloride (AlCl₃) for selective cleavage. wikipedia.org The use of oxalyl chloride has also been reported as a mild method for N-Boc deprotection. nih.gov

The Boc group is essential for directing lithiation reactions. For instance, N-Boc protection is crucial for the selective lithiation and subsequent functionalization at the C-7 position of the indoline ring, a contrast to the C-2 lithiation observed in N-Boc indole. orgsyn.org

Functionalization of the indoline ring, particularly at the C-3 position, is a key strategy for building molecular complexity. While the inherent reactivity of the indole core often favors electrophilic substitution at C-3, direct C-H functionalization offers a more atom-economical approach. chim.it

Recent advances have enabled the regioselective functionalization of indoles at various positions. For C-3 functionalization, palladium-catalyzed reactions are common. For instance, using PdCl₂(MeCN)₂ as a catalyst with 1,4-benzoquinone (B44022) as an oxidant can lead to C-3 functionalization of the indole nucleus. beilstein-journals.org The C-3 position can be alkylated or arylated through various cross-dehydrogenative coupling (CDC) reactions. chim.it For example, a ruthenium(II) catalyst with an ester directing group at the C-4 position can achieve highly selective alkenylation at the C-3 position of indole derivatives. rsc.org Another strategy involves using arenesulfonyl indoles as precursors, which can react with nucleophiles like nitroalkanes at the C-3 position under the influence of an organocatalyst. rsc.org

For indoles with existing substituents at C-3, derivatization can be directed to other positions. For example, cobalt-catalyzed C(sp²)–H nitration of 3-substituted indoles using tert-butyl nitrite as the nitro source selectively yields 2-nitro-3-substituted indole derivatives. rsc.org

N-Substitution Strategies (e.g., N-Alkylation, N-Acylation)

Influence of the tert-Butyl Group on Synthetic Outcomes

The tert-butyl group, with its large spatial requirement, plays a pivotal role in directing the course of chemical reactions. Its influence is most pronounced in terms of steric hindrance, which can affect reaction rates, yields, and the stereochemical and regiochemical pathways of a reaction.

Steric Hindrance Effects in Reaction Efficiency and Selectivity

The steric bulk of the tert-butyl group at the C2 position of the indole or indoline nucleus can significantly impede the approach of reactants, thereby affecting reaction efficiency. For instance, in the context of oxidative coupling reactions, indoles bearing a C2-tert-butyl group have shown diminished reactivity. In one study, while C2-substituted indoles generally afforded desired products in high yields, the use of 2-tert-butylindole resulted in no desired product being isolated, highlighting the profound steric hindrance imposed by the tert-butyl group. nih.gov Similarly, in other reactions, the presence of bulky substituents like tert-butyl groups can lead to lower yields and longer reaction times. rsc.org

The Hemetsberger–Knittel reaction, a method for synthesizing indole-2-carboxylates, also demonstrates the impact of the tert-butyl group's steric bulk. The use of tert-butyl azidoacetate in this reaction was explored to improve the synthesis of tert-butyl indole-2-carboxylates. However, the cyclization step to form the indole ring was noted to be of low yield, which was attributed to the decreased reactivity caused by the steric bulkiness of the tert-butyl group and the decomposition of the cinnamate (B1238496) intermediate at high reaction temperatures. pharm.or.jp

In the synthesis of N-fused polycyclic indoles, the steric hindrance of the isocyanide reactant was found to influence the reaction yield. When tert-butyl isocyanide was replaced with the even bulkier 1,1,3,3-tetramethylbutyl isocyanide, a decrease in the yield of the corresponding product was observed, indicating that increased steric hindrance negatively impacts reaction efficiency. rsc.org

The following table summarizes the effect of steric hindrance on the yield of various reactions involving tert-butyl substituted compounds.

| Reaction Type | Reactant(s) | Steric Factor | Observed Outcome | Reference |

| Oxidative Coupling | 2-tert-butylindole | C2-tert-butyl group | No desired product isolated | nih.gov |

| Hemetsberger–Knittel Reaction | tert-butyl azidoacetate | tert-butyl ester group | Low yield in cyclization step | pharm.or.jp |

| N-fused Polycyclic Indole Synthesis | 1,1,3,3-tetramethylbutyl isocyanide | Bulkier isocyanide | Decreased reaction yield | rsc.org |

Regioselectivity and Diastereoselectivity Considerations

The steric influence of the tert-butyl group is also a critical factor in controlling the regioselectivity and diastereoselectivity of synthetic transformations.

Regioselectivity:

In the Larock indole synthesis, which involves the palladium-catalyzed heteroannulation of o-iodoanilines and internal alkynes, the regioselectivity is often governed by the steric bulk of the alkyne substituents. The reaction typically yields 2,3-disubstituted indoles where the bulkier substituent of the alkyne is preferentially located at the 2-position of the indole ring. ub.edu This is attributed to a regioselective syn-insertion of the alkyne into the arylpalladium bond, where the bulky group on the alkyne is positioned near the smaller palladium(II) side of the intermediate. ub.edu For example, the reaction involving an alkyne with a tert-butyl group and a pyridin-2-yl group resulted in the preferential formation of 2-(tert-butyl)indole over 3-(tert-butyl)indole, demonstrating that the large steric bulk of the tert-butyl group can override electronic effects to control regioselectivity. ub.edu

Diels-Alder cycloadditions of indole arynes (indolynes) also exhibit regioselectivity influenced by substituents. While 4,5- and 5,6-indolynes showed little to no regioselectivity in their reaction with 2-tert-butylfuran, the 6,7-indolyne displayed a high degree of preference for the more sterically congested cycloadduct. nih.gov

Diastereoselectivity:

The synthesis of indoline derivatives often involves the creation of new stereocenters, making diastereoselectivity a key consideration. The use of chiral auxiliaries, such as the N-tert-butanesulfinyl group, has been instrumental in achieving high diastereoselectivity in the synthesis of indolines. For example, the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine proceeds with good levels of diastereoselectivity, leading to the formation of homoallylic amine derivatives that can be further transformed into various heterocyclic structures. researchgate.net

In a cascade reaction involving indole-tethered pyrroles, the reaction of an indole-tethered pyrrole (B145914) with an alkyl halide in the presence of a base and triethylborane (B153662) led to the formation of indoline- and pyrrole-embedded tetracycles with high diastereoselectivity. acs.org Similarly, a domino reaction of tryptamine-derived isocyanides and ynones has been developed for the diastereoselective synthesis of polycyclic spiroindolines. rsc.org The reaction of 2,3-unsubstituted indoles with cyclic diazenes can also proceed with high regio- and diastereoselectivity to furnish tetracyclic fused indoline heterocycles. acs.org

The hydrogenation of N-acylindole-2-carboxylates is a valuable method for preparing indolines, and the stereochemical outcome of this reduction can be influenced by the substituents present. For instance, the catalytic hydrogenation of a tri-Boc protected indole-2-carboxamide derivative led to the formation of the corresponding cis-indoline. clockss.org

The table below provides examples of reactions where the tert-butyl group or other factors influence stereochemical outcomes.

| Reaction Type | Key Reactant/Feature | Stereochemical Outcome | Reference |

| Addition to Sulfinyl Imine | Chiral o-bromophenyl sulfinyl imine | Good diastereoselectivity | researchgate.net |

| Cascade Reaction | Indole-tethered pyrrole | High diastereoselectivity | acs.org |

| Domino Reaction | Tryptamine-derived isocyanide and ynone | Excellent diastereoselectivity | rsc.org |

| Cycloaddition | 2,3-unsubstituted indoles and cyclic diazenes | High regio- and diastereoselectivity | acs.org |

| Catalytic Hydrogenation | tri-Boc protected indole-2-carboxamide | cis-indoline formation | clockss.org |

Chemical Reactivity and Transformation Mechanisms of 2 Tert Butyl Indoline

Reactions Involving the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the indoline ring is a key center of reactivity, participating in deprotonation and reactions with various electrophiles.

Deprotonation and Nucleophilic Reactivity

The N-H proton of the indoline can be removed by strong bases to form a nitrogen anion. This deprotonation is a crucial step for subsequent functionalization. While the indole (B1671886) nitrogen is generally considered weakly acidic, the use of strong bases like n-butyllithium (n-BuLi) can facilitate this process. bhu.ac.inrsc.org The resulting N-metallated indoline is a potent nucleophile that can react with electrophiles at either the nitrogen or the C3 position. bhu.ac.in The regioselectivity of these reactions is often influenced by the nature of the electrophile and the counterion of the base used. bhu.ac.in

In situ IR spectroscopy has been used to study the deprotonation of N-protected indolines, such as N-tert-butoxycarbonyl (Boc) derivatives, with n-BuLi at low temperatures. researchgate.net This technique allows for the real-time monitoring of the formation of the lithiated species. researchgate.net The N-anion's nucleophilicity is fundamental to many synthetic strategies involving indoline scaffolds.

Reactions with Electrophilic Species

The nitrogen atom of 2-(tert-butyl)indoline can react with a variety of electrophiles, especially after deprotonation. Common electrophilic partners include alkyl halides, acylating agents, and other carbon-based electrophiles. For instance, N-acylpyridinium salts can react with indolylcopper intermediates, which are generated in situ from 2-lithioindoles. clockss.org

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a common strategy to modulate its reactivity and to direct lithiation to other parts of the molecule. acs.orgorgsyn.org The reaction of indoline with di-tert-butyl dicarbonate (B1257347) is a standard procedure for this protection. orgsyn.org

Reactivity at the 2-Position of the Indoline Ring

Transformations and Derivatization of the tert-Butyl Group

Direct transformations of the tert-butyl group itself are challenging due to the strength of the carbon-carbon bonds. However, the steric bulk of the tert-butyl group plays a significant role in directing other reactions. For example, the presence of a bulky substituent at the C2 position of an indole has been shown to suppress undesired side reactions, such as the formation of bisindole byproducts in Friedel-Crafts reactions. acs.orgnih.gov In some cases, the tert-butyl group can be cleaved under harsh reaction conditions. acs.org

Reactions Involving the Stereocenter at C2

The C2 position of 2-substituted indolines is a stereocenter. Asymmetric synthesis of these compounds can be achieved through methods like kinetic resolution. researchgate.net For N-Boc protected 2-arylindolines, treatment with n-butyllithium and a chiral ligand like sparteine (B1682161) can lead to a kinetic resolution, affording both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. researchgate.net

Asymmetric lithiation of N-Boc indoline using sec-butyllithium (B1581126) and (-)-sparteine (B7772259), followed by quenching with an electrophile, provides 2-substituted N-Boc indolines with excellent enantiomeric ratios. acs.orgacs.org This method relies on the formation of an enantioenriched and configurationally stable organolithium intermediate at the 2-position, which then reacts with the electrophile with retention of stereochemistry. acs.orgacs.org

Reactions of the Aromatic Ring of the Indoline System

The benzene (B151609) portion of the indoline ring undergoes electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the amino group and the alkyl substituent.

Nitration of the aromatic ring is a common transformation. researchgate.net Reagents like tert-butyl nitrite (B80452) can be used for the nitration of indoline derivatives. researchgate.netrsc.org The regioselectivity of nitration can be controlled by the reaction conditions and the directing groups present on the indoline. For instance, remote C5-selective C-H nitration of indoline derivatives has been achieved using copper catalysis with tert-butyl nitrite as the nitro source. rsc.org

Other electrophilic substitution reactions, such as Friedel-Crafts alkylation, can also occur on the aromatic ring. vulcanchem.com The introduction of a nitro group can be followed by reduction to an amine and subsequent conversion to a cyano group via a Sandmeyer-type reaction, demonstrating the versatility of functionalizing the aromatic ring. vulcanchem.com

Below is a table summarizing some of the key reactions of this compound and related derivatives:

| Reaction Type | Reagents | Position of Reaction | Product Type | Reference |

| Deprotonation | n-Butyllithium | N-H | N-lithiated indoline | bhu.ac.inresearchgate.net |

| Asymmetric Lithiation | sec-Butyllithium/(-)-sparteine | C2 | Enantioenriched 2-substituted indoline | acs.orgacs.org |

| Nitration | tert-Butyl nitrite | Aromatic Ring (e.g., C5) | Nitro-substituted indoline | researchgate.netrsc.org |

| Friedel-Crafts Alkylation | Alkyl halide/Lewis Acid | Aromatic Ring | Alkyl-substituted indoline | vulcanchem.com |

| N-Protection | Di-tert-butyl dicarbonate | N-H | N-Boc protected indoline | orgsyn.org |

Cascade and Annulation Reactions Leading to Fused Heterocyclic Systems

The indoline scaffold, particularly when substituted with a sterically demanding group like a tert-butyl moiety at the C2 position, serves as a valuable precursor for the synthesis of complex, fused heterocyclic systems. These structures are often assembled through cascade and annulation reactions, which allow for the construction of multiple rings and stereocenters in a single, efficient operation.

One notable strategy involves the divergent synthesis of polycyclic indolines through formal cycloadditions with 1,2-diaza-1,3-dienes (DDs). acs.orgpolimi.it Utilizing a Zn(II) catalyst, the reaction between indoles and cyclic DDs can proceed through either a [4+2] or a [3+2] cycloaddition pathway. acs.orgpolimi.it The specific pathway and resulting product are dictated by the substitution pattern on both the indole and the DD substrate, acting as a "chemical switch". polimi.it For instance, reactions of 2,3-unsubstituted indoles with cyclic DDs typically yield tetrahydro-1H-pyridazino[3,4-b]indoles via a [4+2] annulation. acs.org This process is tolerant of a wide array of functional groups on the indole ring, including both electron-donating and electron-withdrawing substituents, affording the fused indoline heterocycles in moderate to good yields. acs.org

Another powerful method for constructing fused systems is the palladium-catalyzed multicomponent cascade reaction. A process involving 3-diazo oxindole (B195798), water, and tert-butyl isocyanide under palladium acetate (B1210297) catalysis leads to the formation of tricyclic oxazolo[3,2-a]indole derivatives. rsc.orgresearchgate.net This transformation proceeds through an unprecedented amide-directed [3+1+1] annulation reaction. researchgate.net The reaction is initiated by the formation of an indole-based ketenimine intermediate, which then undergoes a cascade of events to build the fused polycyclic architecture. rsc.org

Copper-catalyzed reactions also provide a versatile route to fused indolines. A domino three-component coupling-cyclization of 2-ethynylanilines, aldehydes, and secondary amines, followed by hydroamination, can produce 2-(aminomethyl)indoles. jst.go.jp These intermediates can then be further cyclized to create indole-fused systems like β-carbolines and 1,4-diazepines. jst.go.jp Similarly, copper-catalyzed [4+1] annulation of enaminothiones with indoline-based diazo compounds has been developed to synthesize spiroindoline-fused sulfur heterocycles. dicp.ac.cn This cascade process involves the in situ generation of a copper(I) carbene, followed by C-S and C-C bond formation. dicp.ac.cn

The following table summarizes selected cascade and annulation reactions leading to fused heterocyclic systems involving indole or indoline precursors.

Table 1: Examples of Cascade and Annulation Reactions for Fused Heterocycle Synthesis

| Starting Materials | Catalyst/Reagents | Fused Heterocyclic Product | Reaction Type | Ref |

|---|---|---|---|---|

| Indoles and cyclic 1,2-Diaza-1,3-dienes | ZnCl₂ | Tetrahydro-1H-pyridazino[3,4-b]indoles | Formal [4+2] Cycloaddition | acs.orgpolimi.it |

| C3-substituted Indoles and 1,2-Diaza-1,3-dienes | ZnCl₂ | Tetrahydropyrrolo[2,3-b]indoles | Formal [3+2] Cycloaddition | acs.orgpolimi.it |

| 3-Diazo oxindole, tert-butyl isocyanide, H₂O | Pd(OAc)₂ | Tricyclic oxazolo[3,2-a]indole derivatives | Multicomponent [3+1+1] Annulation | rsc.orgresearchgate.net |

| Enaminothiones and 3-Diazoindolin-2-imines | Cu(I) | Spiroindoline-fused thiophenes | [4+1] Annulation | dicp.ac.cn |

| N-protected 2-((2-bromophenyl)ethynyl)anilines, Potassium ethylxanthate | CuBr / tert-butyl hydroperoxide | Benzothieno[3,2-b]indole derivatives | Cascade Annulation | researchgate.net |

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms underlying the transformations of substituted indolines is crucial for controlling reaction pathways and optimizing the synthesis of desired products. The steric and electronic influence of the C2-tert-butyl group often plays a significant role in directing the course of these reactions.

Mechanistic studies, including density functional theory (DFT) calculations, have been instrumental in elucidating the divergent pathways observed in the Zn(II)-catalyzed cycloadditions of indoles with 1,2-diaza-1,3-dienes (DDs). acs.orgpolimi.it In the formal [4+2] cycloaddition, the reaction proceeds via a dearomative pathway where the indole acts as the 2π component. acs.org The catalytic cycle involves the formation of a ZnCl₂ complex with the DD, followed by the approach of the indole. The calculations reveal a transition state leading to the formation of the pyridazino-indoline product. acs.org Conversely, the [3+2] pathway, which is favored by C3-substituted indoles, involves the indole acting as a 3-carbon component. polimi.it The presence of substituents on the substrates acts as a critical factor in dictating the chemoselectivity between these two annulation processes. polimi.it

The mechanism for the palladium-catalyzed multicomponent synthesis of tricyclic oxazolo[3,2-a]indoles has also been proposed. rsc.orgresearchgate.net The reaction is believed to initiate with the reaction of palladium(II) acetate with tert-butyl isocyanide to generate a palladium complex. researchgate.net This complex then reacts with the 3-diazo oxindole. A key step is the formation of an N-(tert-butyl)-2-oxoindoline-3-carboxamide intermediate, which has been confirmed through control experiments. rsc.org This intermediate then participates in the subsequent annulation to form the final fused product. rsc.org

In gold-catalyzed reactions, the steric bulk of the tert-butyl group can significantly impact reactivity. For instance, in a reaction intended to form indole derivatives from N-(2-azidophenyl-ynyl)-methanesulfonamides, a substrate containing a tert-butyl group proved unreactive, likely due to steric hindrance that prevented the desired insertion reaction. rsc.org Instead, the reaction stopped after the formation of an intermediate, 2-(tert-butyl)-1H-indol-3-yl 4-methylbenzenesulfonate, highlighting the prohibitive steric influence of the C2 substituent in this specific transformation. rsc.org

Preliminary mechanistic studies on the copper-catalyzed C5-selective C-H nitration of indoline derivatives using tert-butyl nitrite suggest the involvement of a radical pathway in the nitration process. rsc.org Similarly, a proposed mechanism for the chlorooxidation of indoles using tert-butyl hypochlorite (B82951) involves the homolytic cleavage of the O-Cl bond, generating chlorine and oxygen radicals that initiate the reaction cascade. mdpi.com

The following table summarizes key mechanistic findings for transformations involving substituted indolines.

Table 2: Summary of Mechanistic Investigations

| Reaction | Proposed Mechanism Type | Key Intermediates/Transition States | Method of Investigation | Ref |

|---|---|---|---|---|

| Zn(II)-catalyzed [4+2] Annulation of Indoles with DDs | Dearomative Cycloaddition | endo-In·DD·ZnCl₂ complex, [TS]‡ | DFT Calculations | acs.org |

| Zn(II)-catalyzed [3+2] Annulation of Indoles with DDs | Cycloaddition | (Not specified in detail) | DFT Calculations | polimi.it |

| Pd-catalyzed Multicomponent Annulation | Cascade reaction via isocyanide insertion | Pd(0)-isocyanide complex, N-(tert-butyl)-2-oxoindoline-3-carboxamide | Control Experiments, Plausible Pathway | rsc.orgresearchgate.net |

| Cu-catalyzed C-H Nitration of Indolines | Free Radical Pathway | ˙NO and ˙NO₂ radicals | Preliminary Studies | rsc.org |

| Au-catalyzed Annulation of Azidophenylalkynes | Cascade Annulation | Bata-sulfonamido-alpha-imino Au carbene | Plausible Pathway, Substrate Limitation Study | rsc.org |

Computational and Theoretical Investigations of 2 Tert Butyl Indoline

Quantum Chemical Studies (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-(tert-butyl)indoline. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. tandfonline.comfigshare.com DFT calculations, often employing basis sets like 6-311+G(2d,p), are used to optimize the molecular geometry of indoline (B122111) derivatives, ensuring that the calculated structure represents a minimum on the potential energy surface. tandfonline.com Such studies on related tert-butyl indoline carboxylates have shown that DFT-optimized structures align well with crystal structures determined by X-ray diffraction, validating the accuracy of the theoretical approach. tandfonline.comfigshare.com These computational methods are crucial for exploring molecules that may be difficult to synthesize or isolate, providing a foundational understanding of their physicochemical properties. figshare.comtandfonline.com

Preliminary DFT calculations on related N-Boc protected indoles have also been used to explore reaction pathways, suggesting mechanisms such as Boc-group transfers during reactions. rsc.org Furthermore, quantum chemical methods have been applied to investigate the structure of complex products formed from reactions of indolenine derivatives, such as 2-(indolin-2-yl)-1,3-tropolones. beilstein-journals.org

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

For tert-butyl indoline derivatives, DFT calculations are used to determine the energies of these frontier orbitals. tandfonline.comfigshare.comtandfonline.com For instance, in a study on indole-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.4 eV, indicating a high probability of charge transfer within the molecule. ajol.info The specific energies of the HOMO and LUMO can predict whether a molecule will act as an electrophile or a nucleophile in a reaction.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: Data is illustrative, based on calculations for related heterocyclic compounds)

| Compound System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Indole-2-Carboxylic Acid (Gas Phase) | B3LYP/6-311++G(d,p) | -6.258 | -1.840 | 4.418 |

| Substituted Dithiophene Oxide | B3LYP/6-31G(d,p) | -5.35 | -1.10 | 4.25 |

This table provides representative values for similar heterocyclic systems to illustrate the data generated from quantum chemical calculations. irjweb.comajol.infoijisrt.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical studies. ajol.info MEPs illustrate the charge distribution across a molecule, using a color scale to show electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For a related compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, MEP analysis revealed that negative charge is concentrated around the oxygen atoms of the boronic ester and carbonyl groups, identifying them as likely sites for electrophilic attack. tandfonline.com This information is vital for predicting intermolecular interactions and the regioselectivity of chemical reactions.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional shape, or conformation, of this compound significantly influences its physical and chemical properties. The bulky tert-butyl group at the C2 position of the five-membered indoline ring introduces considerable steric strain, which dictates the molecule's preferred conformations. Computational methods are used to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers between them (transition states). upenn.edu

For example, a computational study on (S)-indoline-2-carboxylic acid derivatives revealed a distinct preference for a cis amide isomer, a behavior that can be rationalized by analyzing the relative stability of different conformers. nih.govresearchgate.net In another study of a tert-butyl indoline derivative, two stable conformers were identified based on the rotation around the C-O bond of the tert-butoxycarbonyl group. tandfonline.com While not specific to this compound, conformational analysis of cis-1,4-di-tert-butylcyclohexane illustrates the methodology, where different ring conformations like chair, boat, and twist-boat are computationally generated and their relative energies calculated to find the most stable structure. upenn.edu The steric hindrance from the bulky tert-butyl groups is a primary factor in determining the lowest energy conformation. upenn.edu

Table 2: Illustrative Conformational Energy Data (Note: Data is conceptual, based on methodologies applied to sterically hindered cyclic systems)

| Conformer | Method | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Conformer A (e.g., Pseudo-Chair) | MM2/DFT | 0.0 (Reference) | tert-butyl group in a pseudo-equatorial position to minimize steric clash. |

| Conformer B (e.g., Pseudo-Boat) | MM2/DFT | +5-7 | Increased steric interactions due to ring puckering. |

This table illustrates the type of data generated in a conformational analysis, showing the relative energy differences between possible shapes of the molecule.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions involving indoline derivatives. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. DFT calculations can elucidate complex reaction mechanisms, such as the contraction of an o-quinone ring in a reaction with a 2,3,3-trimethylindoline (B99453) derivative. acs.orgnih.gov

In these studies, the structures of transition states are optimized, and their activation energies (the energy barrier that must be overcome for the reaction to proceed) are calculated. For example, a upenn.edunih.gov-sigmatropic shift in one such reaction was found to have a calculated activation barrier of 20.9 kcal/mol. researchgate.net DFT has also been used to support a proposed mechanism for the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles, which involves the transfer of a tert-butoxycarbonyl (Boc) group. rsc.org These theoretical models help rationalize experimental outcomes, such as product distributions and reaction rates, and can guide the design of more efficient synthetic routes.

Solvent Effects in Computational Modeling

Reactions are typically performed in a solvent, which can significantly influence molecular conformation, reactivity, and reaction pathways. Computational models must account for these solvent effects to provide realistic predictions. numberanalytics.com A common approach is the use of Polarizable Continuum Models (PCMs), such as the Integral Equation Formalism PCM (IEFPCM), where the solvent is treated as a continuous medium with a defined dielectric constant. nih.govnumberanalytics.com

Studies on indoline-2-carboxylic acid derivatives have shown that solvent polarity dramatically affects conformational equilibrium. nih.govresearchgate.net For example, the preference for the cis amide isomer was found to be much higher in polar solvents like DMSO compared to less polar solvents like chloroform (B151607) (CDCl3). nih.govresearchgate.net Similarly, calculations on other heterocyclic systems show that solvent models can reduce the energy gap between different tautomers, bringing theoretical predictions more in line with experimental observations in solution. Incorporating solvent effects is therefore essential for accurately modeling the behavior of this compound in a realistic chemical environment. ajol.infonih.gov

Structure-Reactivity Relationship Predictions Based on Computational Data

By systematically modifying the structure of a molecule in silico and calculating its properties, computational studies can predict structure-activity relationships (SAR). For indoline-based compounds, these studies can reveal how changes, such as modifying the tert-butyl group or other substituents, affect the molecule's function. nih.gov

For example, computational analysis of a related indole (B1671886) derivative indicated that the steric shielding provided by a tert-butyl group directs electrophilic substitution to other positions, with a calculated energy difference of 12 kcal/mol favoring one site over another. In another case, molecular mechanics calculations showed that a specific planar conformation, enforced by an intramolecular hydrogen bond, was crucial for the biological activity of a quinolinone-based indole derivative. acs.org DFT calculations combined with kinetic studies can establish well-fitted linear relationships that quantitatively describe how a substrate's structure affects its reactivity and the selectivity of a reaction. nih.gov These predictive models are invaluable in medicinal chemistry and materials science for designing new molecules with desired properties, minimizing the need for extensive trial-and-error synthesis.

Spectroscopic and Structural Elucidation Research for 2 Tert Butyl Indoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) spectra, it is possible to map the complete atomic connectivity and infer stereochemical relationships.

One-dimensional NMR provides critical information about the chemical environment of each proton and carbon atom in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a 2-(tert-butyl)indoline derivative reveals characteristic signals for the protons of the tert-butyl group, the indoline (B122111) core, and any substituents. The tert-butyl group typically appears as a sharp singlet integrating to nine protons, usually in the upfield region of the spectrum (δ 0.8–1.5 ppm), due to the shielding effect of the sp³ carbon atom to which it is attached. nih.govresearchgate.net Protons on the indoline ring exhibit more complex patterns. The proton at the C2 position, being a methine proton adjacent to a nitrogen atom and a bulky tert-butyl group, gives a distinct signal. The protons at C3 are typically diastereotopic and appear as a pair of doublets or multiplets. The aromatic protons on the benzene (B151609) ring of the indoline core resonate in the downfield region (δ 6.5–7.5 ppm) and their splitting patterns provide information about the substitution pattern on the ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by showing a signal for each unique carbon atom. For this compound compounds, the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group give rise to intense signals in the aliphatic region (δ 25–40 ppm for the methyls, δ 35-55 ppm for the quaternary carbon). nih.gov The carbons of the indoline skeleton (C2, C3, and the aromatic carbons C3a, C4, C5, C6, C7, C7a) can be assigned based on their chemical shifts and by correlation with the proton spectrum using 2D NMR techniques. For instance, in a study of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate, the carbons of the indoline ring were fully assigned using a combination of 1D and 2D NMR experiments. tandfonline.com

Below is a table summarizing typical chemical shifts for the core structure.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (CH₃) | ~0.9 - 1.5 (singlet, 9H) | ~25 - 30 | Chemical shift is sensitive to substituents on the indoline nitrogen. |

| tert-Butyl (Quaternary C) | - | ~35 - 55 | Signal is often weak in proton-decoupled spectra. |

| C2-H | Variable | - | Methine proton, chemical shift and multiplicity depend on N-substitution. |

| C2 | - | Variable | Chiral center, chemical shift influenced by steric and electronic factors. |

| C3-H₂ | Variable | - | Methylene protons, often appear as complex multiplets. |

| C3 | - | Variable | Aliphatic carbon of the five-membered ring. |

| Aromatic (C4-C7) | ~6.5 - 7.5 (multiplets) | ~110 - 150 | Pattern depends on the substitution of the benzene ring. |

Note: The values are approximate and can vary significantly based on the solvent and the specific substitution pattern of the molecule.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a this compound compound, COSY spectra would show correlations between the C2-H proton and the C3-H₂ protons, as well as among the coupled protons within the aromatic ring. This helps to trace the connectivity of the proton spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). HMQC or HSQC is used to definitively assign the carbon signals based on the previously assigned proton signals. For example, the singlet of the tert-butyl protons would correlate to the methyl carbon signal, and the C2-H proton signal would correlate to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons. For instance, the tert-butyl protons would show an HMBC correlation to the C2 carbon and the quaternary carbon of the tert-butyl group. Protons on the aromatic ring can show correlations to carbons within the five-membered ring (e.g., H4 to C3), confirming the fusion of the rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine stereochemistry by identifying protons that are close to each other in space, regardless of their bonding connectivity. In chiral this compound compounds, ROESY can establish the relative orientation of substituents. For example, a ROESY correlation between a proton on the tert-butyl group and a proton on a substituent at the nitrogen atom can help define the conformation around the N-C2 bond. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is a key technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used. For example, in the characterization of various indole (B1671886) derivatives, HRMS (ESI) was used to confirm the calculated exact mass, with observed values matching the theoretical mass to within a few parts per million (ppm). mdpi.com This level of precision is sufficient to distinguish between molecular formulas that have the same nominal mass.

| Technique | Information Obtained | Example Application |

| HRMS (ESI-TOF) | Exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) | Confirming the molecular formula C₁₄H₁₇N₂O₂ for a synthesized compound by matching the found mass (245.1292 [M−H]⁻) with the calculated mass (245.1290). mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In this compound compounds, the IR spectrum provides clear evidence for the key structural components.

The presence of the N-H bond in an unsubstituted indoline gives rise to a characteristic stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic parts of the molecule (the tert-butyl group and the C2/C3 positions) are observed just below 3000 cm⁻¹, while the aromatic C-H stretches appear just above 3000 cm⁻¹. The benzene ring also produces characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The presence of a strong absorption band around 1680-1700 cm⁻¹ would indicate N-acylation (an amide C=O stretch). tandfonline.comresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine (Indoline N-H) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | C(sp³)-H (tert-butyl, C2, C3) |

| C=O Stretch | 1680 - 1720 | Amide (if N-acylated) |

| C=C Stretch (Aromatic) | 1450 - 1600 | Benzene Ring |

X-ray Crystallography for Solid-State Structural Elucidation

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise coordinates for each atom. This technique is the gold standard for confirming connectivity and establishing absolute stereochemistry. A study on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate successfully used X-ray diffraction to confirm the molecular structure and compare it with DFT-optimized calculations. tandfonline.com

The data from an X-ray crystal structure analysis allows for a detailed examination of the molecule's geometry. Bond lengths, bond angles, and torsional angles can be compared to standard values to identify any structural strain or unusual electronic effects. For the indoline ring system, crystallography confirms its non-planar, puckered conformation. The analysis of a crystal structure of an indoline derivative would provide precise measurements for key geometric parameters. tandfonline.commdpi.com

Below is a table with representative geometric data for an indoline ring system, derived from crystallographic studies of related compounds.

| Parameter | Description | Typical Value |

| C(sp³)-C(sp³) Bond Length | e.g., C2-C3 | ~1.52 - 1.55 Å |

| C(sp³)-N Bond Length | e.g., N1-C2, N1-C7a | ~1.45 - 1.48 Å |

| C(ar)-C(ar) Bond Length | Within the benzene ring | ~1.37 - 1.40 Å |

| C(ar)-N Bond Length | e.g., N1-C7a | ~1.38 - 1.41 Å |

| C-N-C Bond Angle | e.g., C2-N1-C7a | ~110 - 115° |

| Torsional Angles | Define the puckering of the 5-membered ring | Variable, indicates specific conformation (e.g., envelope, twist) |

Note: Values are generalized from crystallographic data of various indoline-containing structures.

Investigation of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding in Indoline Analogs

In many nitrogen-containing heterocyclic compounds, hydrogen bonds are a predominant feature in their crystal structures. researchgate.netnih.gov For molecules containing an N-H group, this often acts as a hydrogen bond donor. In the case of indoline and its derivatives, the N-H group can form hydrogen bonds with suitable acceptor atoms, such as nitrogen or oxygen, on neighboring molecules. mdpi.com For instance, in indole-pyrazole hybrids, the indole N-H proton has been observed to form N-H∙∙∙N hydrogen bonds with the pyrazole nitrogen atom of an adjacent molecule. mdpi.com This interaction leads to the formation of various hydrogen-bonded motifs, including dimers, tetramers, and chains. mdpi.com

The table below summarizes common hydrogen bonding motifs observed in related indole and indoline compounds.

| Interaction Type | Donor | Acceptor | Resulting Motif | Reference |

| N-H···N | Indole N-H | Pyrazole N | Dimers, Tetramers, Chains | mdpi.com |

| N-H···π | Indole N-H | Benzene ring of indole | Chains, Dimers | iucr.org |

| N-H···O | N-H | Carbonyl O | Not specified | mdpi.com |

| C-H···O | C-H | Oxygen | Not specified | nih.gov |

| C-H···S | C-H | Sulfur | 3D Framework | mdpi.com |

This table is generated based on data from analogous compounds and is for illustrative purposes.

π-π Stacking Interactions

Non-covalent π-π stacking interactions are another crucial factor in the crystal packing of aromatic molecules, including indole derivatives. mdpi.comnih.govvub.be These interactions contribute to the stability of the secondary and tertiary structures of peptides and proteins and are important for ligand binding. nih.gov The indole ring of tryptophan, for example, participates in diverse interactions, including classical π-π stacking. mdpi.com Quantum chemical analyses have been performed on 3-methylindole to understand the stability of its π-π stacking modes. mdpi.comnih.gov

The geometry of π-π stacking can vary, with common arrangements being parallel-displaced and T-shaped. The presence of substituents on the aromatic ring can influence the strength and nature of these interactions. mdpi.comnih.gov For this compound, the benzene portion of the indoline ring system could engage in π-π stacking with neighboring molecules. However, the bulky tert-butyl group may impose steric constraints that affect the efficiency and geometry of such stacking.

The Role of the tert-Butyl Group in Crystal Packing

The tert-butyl group is known for its significant steric bulk, which can have a profound impact on the crystal packing of molecules. chemprob.org The introduction of one or more tert-butyl groups can lead to changes in bond lengths and angles within the molecule to alleviate steric strain. chemprob.org In the solid state, the steric demands of the tert-butyl group can prevent close packing arrangements that might otherwise be favored by other intermolecular forces.

Van der Waals Forces

Role of 2 Tert Butyl Indoline As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems and Analogs

The rigid framework and inherent reactivity of the indoline (B122111) nucleus make 2-(tert-butyl)indoline an excellent starting point for the synthesis of more complex heterocyclic systems. Researchers have leveraged this building block to construct a variety of novel molecular scaffolds.

One notable application is in the synthesis of yuehchukene (B1200704) analogues. A facile synthesis of 2-tert-Butyl-3-(indol-3-yl)-1,2,3,4-tetrahydrocyclopent[b]indole, a simplified analogue of the anti-fertility agent yuehchukene, has been described. tandfonline.com This highlights the utility of the 2-tert-butylindoline moiety in constructing fused polycyclic indole (B1671886) systems.

Furthermore, the 2-tert-butylindoline core has been incorporated into the synthesis of spirocyclic oxindoles. An efficient, scalable synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid has been developed, demonstrating the adaptability of the indoline structure for creating complex three-dimensional molecules. mdpi.com

The tert-butyl group can also direct the regioselectivity of certain reactions. For instance, in the Larock heteroannulation for indole synthesis, the presence of a tert-butyl group on the alkyne can influence the ratio of the resulting indole regioisomers. ub.edu This directing effect is a valuable tool for chemists aiming to synthesize specific isomers of complex heterocyclic compounds.

Recent research has also demonstrated the synthesis of tert-butyl-substituted ccspublishing.org.cnvulcanchem.comgoogle.comtriazino[5,6-b]indole-3-thiols and indolo[2,3-b]quinoxalines. researchgate.net These novel heterocyclic systems were achieved through the condensation of tert-butyl-substituted isatins, which can be conceptually derived from this compound, with appropriate reagents. researchgate.net

The following table summarizes examples of complex heterocyclic systems synthesized using this compound or its derivatives as a precursor.

| Precursor | Reagents/Conditions | Resulting Heterocyclic System | Reference |

| This compound derivative | Indole | 2-tert-Butyl-3-(indol-3-yl)-1,2,3,4-tetrahydrocyclopent[b]indole | tandfonline.com |

| Ethyl 4-aminobenzoate (B8803810) (precursor to an indoline core) | tert-Butyl hypochlorite (B82951), ethyl(methylthio)acetate, triethylamine (B128534), Raney Ni | 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid | mdpi.com |

| 5-tert-Butylisatin | Thiosemicarbazide or Benzene-1,2-diamine | 8-(t-Butyl)-5H- ccspublishing.org.cnvulcanchem.comgoogle.comtriazino[5,6-b]indole-3-thiol or 9-(t-Butyl)-6H-indolo[2,3-b]quinoxaline | researchgate.net |

Application in the Construction of Functional Molecules

The unique structural features of this compound make it a valuable building block for the construction of functional molecules with potential applications in medicinal chemistry and materials science. The tert-butyl group can enhance lipophilicity, potentially improving membrane permeability, while the indoline core provides a scaffold for interaction with biological targets.

Derivatives of this compound have been investigated for their potential biological activities. For instance, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.gov Structural modifications around the indoline core, including the introduction of a tert-butyl moiety, have been explored to optimize the inhibitory activity of these compounds. nih.gov

The tert-butyl group also plays a role in the synthesis of functionalized indole derivatives. For example, tert-butyl 1H-indole-2-carboxylate serves as a key intermediate in the synthesis of more complex indole derivatives with potential applications in drug discovery. The tert-butyl ester can be selectively deprotected to allow for further functionalization of the indole ring.